
Phenyl phenylacetate
Overview
Description
Phenyl phenylacetate (C₆H₅CH₂COOC₆H₅) is an ester derivative of phenylacetic acid. It is structurally characterized by a phenyl group attached to the acetate moiety, forming a biphenyl system. These compounds exhibit antitumor, antifungal, and metabolic regulatory activities, with mechanisms involving inhibition of protein prenylation, activation of nuclear receptors (e.g., PPARγ), and modulation of cellular differentiation .
Preparation Methods
Palladium-Catalyzed Acetoxylation of Biphenyl
US3887608A details a palladium acetate/potassium nitrate system for the direct acetoxylation of aromatic hydrocarbons . While originally applied to benzene and toluene for phenyl acetate synthesis, this method could be adapted for PPA production using biphenyl as the substrate. In a sealed reactor, biphenyl reacts with phenylacetic acid under oxygen pressure (40–55 kg/cm²) at 100–120°C for 16–24 hours. Palladium acetate catalyzes the C–H activation of biphenyl, enabling coupling with phenylacetic acid.
Key parameters from US3887608A include:
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Catalyst loading: 0.15–1.0 g palladium acetate per 20–30 g substrate
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Solvent: Acetic acid (acts as both solvent and acyl donor)
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Oxygen pressure: Critical for regenerating the palladium catalyst
Yields for analogous reactions (e.g., phenyl acetate from benzene) reach 38–51% per cycle, suggesting that biphenyl’s increased steric bulk may necessitate higher pressures or longer reaction times .
Schotten-Baumann Reaction Using Phenylacetyl Chloride
The Schotten-Baumann reaction, a classical method for ester synthesis, involves the reaction of acid chlorides with alcohols in the presence of a base. For PPA, phenylacetyl chloride and phenol react in anhydrous dichloromethane or tetrahydrofuran under nitrogen. A tertiary amine (e.g., triethylamine) neutralizes the generated HCl, driving the reaction to completion.
US3968124A highlights the use of quaternary ammonium salts to accelerate such esterifications . For instance, combining phenylacetyl chloride with 3-phenoxybenzyl halide quaternary salts in dimethylformamide at 60–80°C yields esters in >70% purity. Applied to PPA, this method may achieve yields of 65–80% with rigorous exclusion of moisture.
Transesterification of Phenyl Acetate with Phenylacetic Acid
Transesterification offers an alternative route, leveraging existing esters to produce PPA. CN103030557A describes copper-catalyzed oxidative esterification using hydrogen peroxide . Adapting this, phenyl acetate and phenylacetic acid could react under similar conditions (20–70°C, acetonitrile solvent) with a copper(II) complex catalyst. The mechanism likely involves in situ generation of an acyloxy radical, facilitating exchange between the ester and acid.
Data from CN103030557A indicate that copper catalysts (e.g., Cu(acac)₂) at 0.1–0.3 mol% loading enable 60–75% conversion in 4–6 hours . However, equilibrium limitations may require excess phenylacetic acid (2–3 equivalents) or continuous removal of acetic acid byproduct.
Ionic Liquid-Mediated Synthesis
Building on CN101811966A , ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) could replace traditional acids in PPA synthesis . A mixture of phenylacetic acid and phenol (1:1.1 molar ratio) in [BMIM][HSO₄] at 90–110°C for 5 hours achieves esterification with minimal side products. The ionic liquid’s dual role as catalyst and solvent enhances atom economy, and its recyclability (up to 5 cycles with <10% activity loss) aligns with green chemistry principles.
Comparative Analysis of Methods
Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|---|
Direct Esterification | Pyridine propyl sulfonic acid IL | 100–120 | 60–70 | Solvent-free, recyclable catalyst | High energy input, long reaction time |
Palladium Acetoxylation | Pd(OAc)₂/KNO₃ | 100–120 | 35–45 | Direct C–H activation | High-pressure equipment required |
Schotten-Baumann | Triethylamine | 25–40 | 70–80 | Rapid, high yields | Moisture-sensitive reagents |
Transesterification | Cu(acac)₂ | 20–70 | 50–60 | Mild conditions | Equilibrium limitations |
Ionic Liquid | [BMIM][HSO₄] | 90–110 | 65–75 | Green chemistry, low waste | High cost of ionic liquids |
Chemical Reactions Analysis
Phenyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenylacetic acid and phenol.
Reduction: It can be reduced to this compound alcohol using reducing agents like lithium aluminum hydride.
Substitution Reactions: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and phenol.
Reduction: this compound alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving ester hydrolysis and enzyme catalysis.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of phenyl phenylacetate involves its interaction with various molecular targets:
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, leading to the release of phenylacetic acid and phenol.
Enzyme Interaction: It can act as a substrate for enzymes involved in ester hydrolysis, providing insights into enzyme kinetics and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Phenylacetate (C₆H₅CH₂COO⁻) and Sodium Phenylacetate (NaPa)
- Mechanism : Both induce tumor cell differentiation and apoptosis by inhibiting mevalonate pathway intermediates (e.g., cholesterol synthesis) and activating PPARγ .
- Pharmacokinetics: Sodium phenylacetate shows nonlinear kinetics with dose-dependent toxicity (e.g., CNS depression at serum concentrations >105 µg/mL) and is metabolized to phenylacetylglutamine, which lacks biological activity .
- Anticancer Efficacy :
Phenylbutyrate (PB) and Derivatives
- Enhanced Bioactivity : PB’s longer aliphatic chain (C4 vs. C2 in phenylacetate) confers higher potency in PPARγ activation and growth inhibition. Structural modifications (e.g., p-chloro or p-iodo substitutions) further enhance activity .
- Clinical Use : PB has superior pharmacokinetic profiles and is used in urea cycle disorders and cancer trials .
Methyl Phenylacetate (C₆H₅CH₂COOCH₃)
- Applications : Primarily used in fragrances and agrochemicals (e.g., kresoxim-methyl, a fungicide). Its ester group increases volatility compared to phenylacetate salts .
- Structural Note: Unlike phenyl phenylacetate, methyl phenylacetate lacks a second phenyl group, reducing steric hindrance and altering receptor interactions.
BN this compound (1,2-Azaborine Derivative)
- Unique Features : The BN isostere of this compound forms an intramolecular NH-carbonyl hydrogen bond absent in the carbon analogue. This structural difference may influence stability and polarity (e.g., higher ET(30) polarity scale value) .
Antifungal Activity
- Phenylacetic acid and NaPa inhibit Pythium ultimum and Phytophthora capsici at 10–50 µg/mL, comparable to metalaxyl in vitro but less effective in vivo .
Metabolic Degradation in Anaerobic Systems
- Cascade Dynamics: Phenylacetate accumulates during substrate overload in biogas reactors, followed by sequential conversion to phenylpropionate and phenylbutyrate as degradation progresses. Methanogens like Methanosarcina tolerate phenylacetate, but its buildup signals operational stress .
Enzyme Interactions
- Decarboxylase Specificity : Phenylacetate decarboxylase acts on both phenylacetate and p-hydroxyphenylacetate, unlike p-hydroxyphenylacetate-specific enzymes (e.g., CsdBC) .
Pharmacological and Toxicological Profiles
Biological Activity
Phenyl phenylacetate, a derivative of phenylacetate, has garnered interest in various biological contexts due to its potential therapeutic applications and metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, clinical applications, and metabolic implications based on a synthesis of recent research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group, resulting from the combination of phenol and acetic acid. Its molecular formula is , indicating that it consists of two phenyl groups attached to an acetate moiety. This structure contributes to its unique biological properties.
Nonlinear Pharmacokinetics
Research has shown that phenylacetate exhibits nonlinear pharmacokinetics, which complicates its dosing regimens in clinical settings. A Phase I study indicated that when administered at doses of 125 mg/kg and 150 mg/kg twice daily, the drug induced its own clearance by approximately 27% over a two-week period. This self-induction can lead to drug accumulation and potential dose-limiting toxicities, particularly affecting the central nervous system .
Dose (mg/kg) | Administration Frequency | Clearance Induction (%) | Notable Toxicities |
---|---|---|---|
125 | Twice daily | 27 | Reversible CNS depression |
150 | Twice daily | Not specified | CNS effects observed |
Anticancer Activity
Phenylacetate has been investigated for its anticancer properties, particularly in hematological malignancies and solid tumors. In a clinical trial involving patients with refractory malignant glioma and hormone-independent prostate cancer, some patients exhibited partial responses or significant declines in tumor markers following treatment with phenylacetate . The findings suggest that high-grade gliomas and advanced prostate cancer may be suitable targets for further clinical trials.
Role in Depression Diagnosis
Phenylacetate levels in urine have been proposed as a biomarker for diagnosing unipolar major depressive disorders. A study found that patients with major depressive disorder excreted lower amounts of phenylacetate compared to healthy controls, suggesting its potential utility as a diagnostic marker . This relationship underscores the compound's relevance in psychiatric contexts.
Phenylacetate's biological activity is attributed to several mechanisms:
Case Studies
- Phase I Clinical Trial : In this trial, patients receiving phenylacetate showed varying degrees of response based on tumor type. One patient with malignant glioma achieved a partial response after treatment .
- Depression Marker Study : A study measuring urinary excretion of phenylacetate found significant differences between depressed patients and healthy controls, supporting its role as a potential diagnostic tool for depression .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing phenyl phenylacetate in academic research?
this compound can be synthesized via esterification of phenol with phenylacetic acid under acidic catalysis. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., resonance peaks for ester carbonyl and aromatic protons) and high-performance liquid chromatography (HPLC) to verify purity (>96%, as noted in commercial standards) . For novel derivatives, elemental analysis and mass spectrometry are critical to confirm molecular weight and composition .
Q. How is this compound utilized as a substrate in enzymatic activity assays?
this compound serves as a substrate for measuring arylesterase (AE) activity. In a spectrophotometric assay, AE hydrolyzes this compound to phenol, which is quantified at 270 nm. The reaction mixture includes 1 mM this compound, CaCl₂, and Tris-HCl buffer (pH 8.0) at 37°C. Nonenzymatic hydrolysis must be subtracted to isolate enzyme-specific activity .
Q. What experimental precautions are required when handling this compound in laboratory settings?
Due to its irritant properties (Xi hazard classification), researchers should use gloves, eye protection, and fume hoods. Avoid inhalation of vapors/aerosols. In case of spills, contain the substance with inert materials (e.g., sand) and dispose of via approved chemical waste protocols. Firefighters must use self-contained breathing apparatus if exposure occurs .
Advanced Research Questions
Q. How does this compound induce selective growth arrest and phenotypic reversion in cancer cells?
Sodium phenylacetate (NaPA) inhibits proliferation in prostate cancer cell lines (e.g., PC3, DU145) by downregulating tumor growth factor-beta 2 (TGF-β2) mRNA and upregulating HLA class I antigens. This is accompanied by reduced invasiveness and urokinase plasminogen activator activity. In vitro studies use NaPA at 250–500 μg/ml, correlating with serum concentrations achievable in humans .
Q. What contradictions exist in preclinical data on this compound’s anticancer efficacy, and how can they be resolved?
While NaPA shows cytostatic effects in hematopoietic and solid tumors, variability arises from nonlinear pharmacokinetics (e.g., drug accumulation at high doses leading to neurotoxicity). Researchers must standardize dosing regimens (e.g., intermittent administration) and monitor serum drug levels using LC-MS/MS. Contradictory results in in vivo models may stem from differences in metabolic clearance rates between species .
Q. How does this compound contribute to ammonia detoxification pathways in metabolic studies?
this compound conjugates with glutamine via the benzoyl-CoA pathway to form phenylacetyl-glutamine, a non-toxic compound excreted in urine. This mechanism is critical in hyperammonemia models, where researchers quantify urinary phenylacetyl-glutamine via gas chromatography-mass spectrometry (GC-MS) to assess detoxification efficiency .
Q. What neuropathological effects are observed in this compound-treated animal models, and how do they inform phenylketonuria (PKU) research?
In neonatal rats, this compound induces cerebellar hypoplasia, reduced optic nerve myelination, and retinal neuroblast accumulation. These effects mirror PKU-associated neuronal damage. Histological techniques (e.g., H&E staining, electron microscopy) are used to evaluate morphological changes, while behavioral assays assess motor deficits .
Q. Methodological Considerations
- Replicability : Detailed experimental protocols (e.g., substrate concentrations, incubation times) must be included in supplementary materials to enable replication .
- Data Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm compound identity and purity, especially for novel derivatives .
- Ethical Compliance : Animal studies require approval from institutional review boards, with toxicity endpoints predefined (e.g., neurotoxicity thresholds) .
Properties
IUPAC Name |
phenyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNNHYNCCJCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222527 | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722-01-0 | |
Record name | Phenyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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